molecular formula C6H14N2 B8005105 trans-1,3-Cyclohexanediamine

trans-1,3-Cyclohexanediamine

Cat. No.: B8005105
M. Wt: 114.19 g/mol
InChI Key: GEQHKFFSPGPGLN-WDSKDSINSA-N
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Description

trans-1,3-Cyclohexanediamine: is an organic compound with the molecular formula C₆H₁₄N₂. It is a cyclohexane derivative where two amino groups are attached to the first and third carbon atoms in a trans configuration. This compound is known for its applications in various fields, including polymer synthesis and pharmaceuticals.

Synthetic Routes and Reaction Conditions:

    Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of 1,3-cyclohexanedione using a suitable catalyst such as palladium on carbon. The reaction is typically carried out under hydrogen gas at elevated pressures and temperatures.

    Reductive Amination: Another method involves the reductive amination of 1,3-cyclohexanedione with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: It can be reduced to form cyclohexylamines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Cyclohexylamines.

    Substitution: Halogenated cyclohexane derivatives.

Chemistry:

Biology:

Medicine:

  • Investigated for its potential use in drug synthesis and as a pharmaceutical intermediate.

Industry:

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • trans-1,2-Cyclohexanediamine
  • trans-1,4-Cyclohexanediamine

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S,3S)-cyclohexane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQHKFFSPGPGLN-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26883-70-5
Record name trans-1,3-Cyclohexanediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Analogously to Example 1, 2-(trans-3-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=9.32 minutes, and 2-(cis-3-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=9.19 minutes, are obtained from 308 mg (1.00 mmol) of 2-chloro-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine [described in Stage 1.2] and 3.26 g (28.6 mmol) of 1,3-diamino-cyclohexane (cis/trans mixture) after 13 h at 100° C. and purification by means of column chromatography.
Name
2-(trans-3-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
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[Compound]
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( grad20/2 )
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0 (± 1) mol
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Name
2-(cis-3-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
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0 (± 1) mol
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Reaction Step Two

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